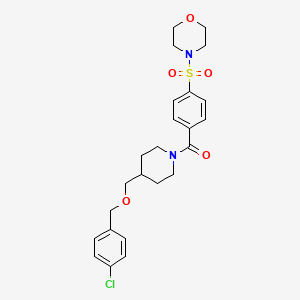

![molecular formula C19H21N3O3S B2592455 Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105223-00-4](/img/structure/B2592455.png)

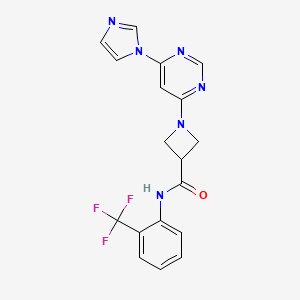

Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with a benzo[d][1,3]dioxol-5-yl group attached to a piperazine ring via a methanone linker . The piperazine ring also has a 4-cyclopropylthiazol-2-ylmethyl group attached to it .

Synthesis Analysis

The synthesis of similar compounds involves various steps, including the use of palladium-catalyzed reactions . The reaction mixture is typically filtered and the filtrate is concentrated under vacuum to remove the solvent . The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The compound is monoclinic, with specific dimensions for the unit cell .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, similar compounds have been used in the synthesis of antitumor agents .Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H10N2O2S and its molecular weight is 234.27 .Scientific Research Applications

Antimycobacterial Chemotypes

The compound and its derivatives have been explored for their potential as new antimycobacterial chemotypes. A study involved the design, synthesis, and biological evaluation of structurally diverse benzo[d]thiazole-2-carboxamides, demonstrating promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlights the therapeutic potential of these compounds, including low cytotoxicity and significant anti-mycobacterial activity, underscoring their promise as new treatments for tuberculosis (Pancholia et al., 2016).

HIV Entry Inhibitors

Another application is found in the realm of HIV research, where derivatives of the compound have been assessed for their role as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects for HIV-1. This study provides insights into the receptor-based mechanism of action of these compounds, contributing to the development of new strategies to overcome HIV viral resistance (Watson et al., 2005).

Antimicrobial Activity

Research into new pyridine derivatives has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This area of study opens up potential applications for these compounds in treating microbial infections, offering a new avenue for the development of antimicrobial agents (Patel et al., 2011).

Antipsychotic Agents

The compound and related derivatives have been examined for their potential as atypical antipsychotic agents. Studies focusing on cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists have revealed that these compounds could be useful in the treatment of schizophrenia with a lower propensity to induce extrapyramidal side effects, highlighting their therapeutic potential (Norman et al., 1994).

Neuroprotective Agents

The neuroprotective activity of derivatives has been investigated, showing potential in protecting against lesions induced by neurological insults. This research indicates the possibility of using these compounds in the treatment of conditions like cerebral palsy, offering a novel approach to neuroprotection (Largeron et al., 2001).

Mechanism of Action

Target of Action

The compound “Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone” contains a benzodioxole and a thiazole moiety. Compounds containing these moieties are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .

Mode of Action

Without specific information on this compound, it’s difficult to provide an accurate mode of action. Many benzodioxole and thiazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown. Benzodioxole and thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the known activities of similar compounds, it could potentially have anticancer, antimicrobial, or anti-inflammatory effects .

Safety and Hazards

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-19(14-3-4-16-17(9-14)25-12-24-16)22-7-5-21(6-8-22)10-18-20-15(11-26-18)13-1-2-13/h3-4,9,11,13H,1-2,5-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRQVCQSUPWLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

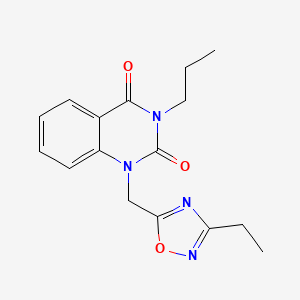

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

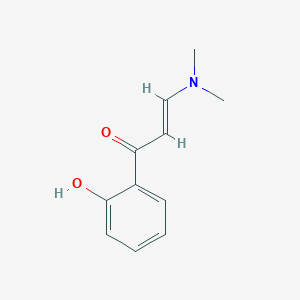

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)

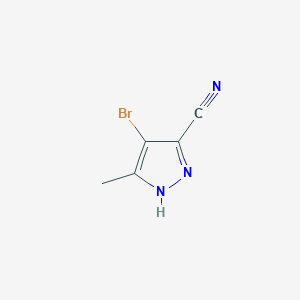

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)